molecular formula C17H17FO3 B1519104 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid CAS No. 1039970-54-1

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid

Cat. No. B1519104
CAS RN: 1039970-54-1
M. Wt: 288.31 g/mol
InChI Key: PMXQUDMXXBCKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-tert-butyl-phenoxyacetic acid, has been analyzed using density functional theory (DFT) method with 6–311++G (d,p) basis set . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, 4-acetyl-phenoxyacetic acid exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds such as 4-tert-butyl-phenoxyacetic acid .

Scientific Research Applications

Nucleoside Protection

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid: is utilized as a reagent for the TAC protective group in nucleosides . This application is crucial in the field of nucleic acid chemistry , where protecting groups are used to shield specific functional groups from undesired reactions during synthesis processes. The TAC protective group is particularly valued for its stability and ease of removal under mild conditions.

Oligonucleotide Synthesis

In the synthesis of oligonucleotides, particularly synthetic RNA, the tert-butylphenoxyacetyl group serves as an effective N-protection for nucleoside bases . This protection is essential to reduce depurination of deoxyadenosine residues and to minimize chain degradation during post-synthesis workup.

Mechanism of Action

properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO3/c1-17(2,3)12-5-7-13(8-6-12)21-15-9-4-11(16(19)20)10-14(15)18/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXQUDMXXBCKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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